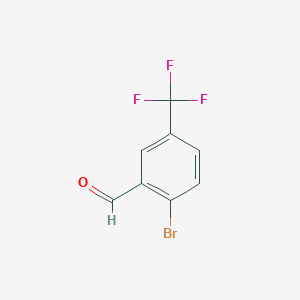

2-Bromo-5-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

La dibenzepina es un antidepresivo tricíclico ampliamente utilizado en Europa para el tratamiento del trastorno depresivo mayor. Es conocida por su eficacia y sus relativamente pocos efectos secundarios en comparación con otros antidepresivos tricíclicos como la imipramina . La dibenzepina también se utiliza en el tratamiento del dolor neuropático crónico .

Métodos De Preparación

La dibenzepina se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la N-arilación de indoles apropiados seguida de una reordenación catalizada por ácido . Este método es eficiente y permite la adición de diversas cadenas laterales a la estructura de la dibenzepina. Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, lo que garantiza la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

La dibenzepina sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: La dibenzepina se puede oxidar para formar diversos metabolitos. Los reactivos comunes para la oxidación incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir la dibenzepina en sus formas reducidas utilizando reactivos como el hidruro de aluminio y litio.

Sustitución: La dibenzepina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno, utilizando reactivos como los haluros de alquilo.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Building Block

2-Bromo-5-(trifluoromethyl)benzaldehyde is extensively used in organic synthesis as a versatile building block. It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom and the trifluoromethyl group allows for diverse reactions, facilitating the construction of complex molecular architectures .

Case Study: Synthesis of Fluorinated Compounds

In a notable study, researchers utilized this compound to synthesize fluorinated derivatives that exhibit enhanced biological activity. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, making these derivatives promising candidates for drug development .

Pharmaceutical Applications

Drug Development

The trifluoromethyl group significantly enhances the biological activity of compounds, making this compound valuable in designing new drugs that require increased potency and selectivity. Its application has been noted in the synthesis of various pharmaceuticals targeting different diseases .

Example: Anticancer Agents

Research has shown that derivatives synthesized from this compound demonstrate anticancer properties. The incorporation of the trifluoromethyl group into drug candidates has been linked to improved efficacy against specific cancer cell lines .

Agrochemical Applications

Herbicides and Pesticides

The compound's unique properties also find applications in agrochemicals, particularly in the development of herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating effective crop protection agents .

Material Science

Advanced Materials Development

In material science, this compound is used in formulating specialty materials. It contributes to developing advanced coatings and polymers with improved thermal and chemical resistance. This application is crucial for industries requiring durable materials under harsh conditions .

Analytical Chemistry

Reagent in Analytical Methods

The compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its reactivity allows for specific interactions with target analytes, enhancing analytical sensitivity and specificity .

Research and Development

Exploration of Chemical Reactions

Ongoing research continues to explore new chemical reactions and mechanisms involving this compound. Its unique properties make it a subject of interest in academic research, contributing to advancements in synthetic methodologies and reaction mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block |

| Pharmaceutical Development | Drug design (anticancer agents) | Enhanced biological activity |

| Agrochemicals | Herbicides and pesticides | Modifies biological pathways |

| Material Science | Advanced coatings and polymers | Improved thermal/chemical resistance |

| Analytical Chemistry | Reagent for detection/quantification | High sensitivity and specificity |

| Research & Development | Exploration of new chemical reactions | Unique properties leading to innovative methodologies |

Mecanismo De Acción

La dibenzepina actúa como un inhibidor selectivo de la recaptación de norepinefrina, lo que aumenta los niveles de norepinefrina en el cerebro y ayuda a aliviar los síntomas de la depresión . También tiene potentes propiedades antihistamínicas, que contribuyen a sus efectos sedantes . A diferencia de muchos otros antidepresivos tricíclicos, la dibenzepina tiene efectos mínimos en la recaptación de serotonina y dopamina .

Comparación Con Compuestos Similares

La dibenzepina es similar a otros antidepresivos tricíclicos como la imipramina, la clomipramina y la amitriptilina. es única en su inhibición selectiva de la recaptación de norepinefrina y sus efectos mínimos en la recaptación de serotonina y dopamina . Esto hace que la dibenzepina sea una opción preferida para los pacientes que pueden no tolerar los efectos secundarios de otros antidepresivos tricíclicos .

Compuestos similares

- Imipramina

- Clomipramina

- Amitriptilina

- Doxepina

- Nortriptilina

Actividad Biológica

2-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the second position and a trifluoromethyl group at the fifth position of the benzaldehyde ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited.

The molecular formula of this compound is . The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can affect the pharmacokinetics of compounds in biological systems .

Biological Activity Overview

While direct research on the biological activity of this compound is sparse, insights can be drawn from studies on structurally similar compounds. Halogenated benzaldehydes often exhibit antimicrobial and antifungal properties, suggesting that this compound may possess similar activities .

Potential Biological Activities:

- Antimicrobial Activity : Compounds with halogen substitutions frequently demonstrate significant antimicrobial effects. Studies have indicated that trifluoromethylated compounds can enhance biological activity due to increased membrane permeability and interaction with biological targets .

- Cytotoxicity : Similar structures have shown cytotoxic effects in various cancer cell lines. For instance, some trifluoromethyl-substituted compounds have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a potential avenue for further investigation with this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing context for the potential effects of this compound:

- Antimicrobial Studies : Research on fluorinated benzaldehydes has demonstrated their effectiveness against various microbial strains. For example, a study on 5-trifluoromethyl-2-formylphenylboronic acid showed promising antimicrobial properties, indicating that similar structural motifs could yield beneficial biological activities .

- Cytotoxicity Testing : In a study investigating steroid derivatives, compounds with trifluoromethyl groups exhibited significant cytotoxicity against hormone-dependent cancer cells (e.g., LNCaP and T47-D), with IC50 values indicating effective inhibition of cell growth . This suggests that this compound may also warrant exploration in cancer research.

- Mechanism of Action : While specific mechanisms for this compound are not documented, compounds with similar halogenation patterns often interact with nucleophiles and electrophiles in biochemical pathways, potentially affecting enzyme activity or cellular signaling processes .

Comparative Analysis

The following table compares this compound with related halogenated benzaldehydes to highlight differences in structure and potential activity:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Bromine at position 2; trifluoromethyl at position 5 | Potential antimicrobial and cytotoxic activities |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | Bromine at para position; trifluoromethyl group | Different reactivity profile compared to ortho-substituted analogs |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine instead of bromine | Generally less reactive than brominated analogs |

Safety and Toxicology

While specific toxicity data for this compound is limited, the compound is classified as an irritant and should be handled with care. Long-term exposure is not thought to produce chronic adverse effects according to available safety data sheets (SDS) .

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBJYGHQOLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907984 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102684-91-3, 875664-28-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.